molecular formula C10H11N3 B8587403 7-Aminomethyl-quinolin-8-amine

7-Aminomethyl-quinolin-8-amine

Cat. No.: B8587403
M. Wt: 173.21 g/mol
InChI Key: OQXMUGJTSLDAGB-UHFFFAOYSA-N
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Description

7-Aminomethyl-quinolin-8-amine is a quinoline derivative characterized by an aminomethyl group (-CH₂NH₂) at the 7-position and an amine (-NH₂) at the 8-position of the quinoline ring. Quinoline derivatives are renowned for their biological and pharmacological activities, including antimalarial, anticancer, and antimicrobial properties .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7-(aminomethyl)quinolin-8-amine

InChI

InChI=1S/C10H11N3/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,6,11-12H2

InChI Key

OQXMUGJTSLDAGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CN)N)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-aminomethyl-quinolin-8-amine with key structural analogs based on substituent type, molecular formula, molecular weight, and hazards:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hazard Statements (GHS) Key References
This compound -CH₂NH₂ (7), -NH₂ (8) C₁₀H₁₁N₃ 173.22 (calculated) Not available -
7-Methylquinolin-8-amine -CH₃ (7), -NH₂ (8) C₁₀H₁₀N₂ 158.20 H302, H319, H372, H410
7-(Trifluoromethyl)quinolin-8-amine -CF₃ (7), -NH₂ (8) C₁₀H₇F₃N₂ 212.17 Not available
5-Bromoquinolin-8-amine -Br (5), -NH₂ (8) C₉H₇BrN₂ 229.07 Not available
5-Methoxyquinolin-8-amine -OCH₃ (5), -NH₂ (8) C₁₀H₁₀N₂O 174.20 Not available

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., -CH₃ in 7-methylquinolin-8-amine) enhance basicity and solubility in polar solvents compared to electron-withdrawing groups like -CF₃ . Halogen substituents (e.g., -Br in 5-bromoquinolin-8-amine) increase molecular weight and may influence bioactivity via steric or electronic effects .

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